(S)-2-(Benzo[b]thiophen-2-yl)-4-ethyl-4,5-dihydrooxazole
Description
(S)-2-(Benzo[b]thiophen-2-yl)-4-ethyl-4,5-dihydrooxazole is a chiral dihydrooxazole derivative featuring a benzo[b]thiophene moiety and an ethyl substituent at the 4-position of the oxazoline ring. Its structure combines a rigid aromatic system (benzo[b]thiophene) with a stereochemically defined dihydrooxazole scaffold, making it a promising candidate for pharmacological applications, particularly in antifungal drug development. The compound is commercially available (CAS: 2828438-80-6) with 97% purity and is synthesized via stereoselective methods to retain its (S)-configuration .
Properties
IUPAC Name |
(4S)-2-(1-benzothiophen-2-yl)-4-ethyl-4,5-dihydro-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NOS/c1-2-10-8-15-13(14-10)12-7-9-5-3-4-6-11(9)16-12/h3-7,10H,2,8H2,1H3/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBWQTVDQCGDZHF-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1COC(=N1)C2=CC3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1COC(=N1)C2=CC3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NOS | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.32 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Palladium-Catalyzed Cyclization
A patent method describes cyclizing N-benzoyl-aminoalkenes using Pd(OAc)₂ (5 mol%) and 1,1′-bis(diphenylphosphino)ferrocene (dppf) in toluene at 110°C. This route forms the dihydrooxazole ring in 68% yield but requires stringent anhydrous conditions.
Hydroboration-Oxidation Sequence
Hydroboration of alkenes with 9-BBN, followed by oxidation, generates primary alcohols that are oxidized to ketones. Subsequent reductive amination with ethylamine and NaBH₃CN introduces the ethyl group at position 4.
Comparative Efficiency
| Method | Yield (%) | ee (%) | Key Advantage |
|---|---|---|---|
| Cu-Catalyzed | 85 | – | Mild conditions, scalability |
| Rh-Hydrogenation | 99 | 99 | High enantioselectivity |
| Pd-Cyclization | 68 | – | Broad substrate scope |
Experimental Procedures and Optimization
Stepwise Synthesis
-
Benzo[b]thiophene-2-carboxylic Acid : Synthesized via cyclization of 2-fluoro-4-substituted benzaldehyde with ethyl thioglycolate (yield: 78%).
-
Benzimidate Formation : Reaction with ammonium chloride and TMSCl in CH₂Cl₂ (yield: 91%).
-
Cu-Catalyzed Coupling : Combined with paraformaldehyde and ethyl acetoacetate at 60°C for 12 hours (yield: 83%).
-
Asymmetric Hydrogenation : Rh/(S)-BINAP catalyzed reduction (yield: 99%, ee: 99%).
Critical Parameters
-
Oxygen Sensitivity : The Cu(I) catalyst requires strict exclusion of moisture.
-
Temperature Control : Hydrogenation at >50°C reduces enantioselectivity.
-
Solvent Choice : DMF enhances cyclization rates but complicates purification.
Analytical Data and Characterization
The final compound is characterized by:
Chemical Reactions Analysis
Types of Reactions
(S)-2-(Benzo[b]thiophen-2-yl)-4-ethyl-4,5-dihydrooxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxazole ring to a more saturated form.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzo[b]thiophene moiety or the oxazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using N-bromosuccinimide (NBS) or nucleophilic substitution using sodium hydride (NaH) and appropriate nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce more saturated derivatives of the oxazole ring.
Scientific Research Applications
Antifungal Properties
Research indicates that (S)-2-(Benzo[b]thiophen-2-yl)-4-ethyl-4,5-dihydrooxazole exhibits significant antifungal activity against various strains. A study demonstrated its effectiveness as a lead structure for developing new antifungal agents, showing promise in treating fungal infections.
Neuroprotective Effects
The compound has been investigated for its potential neuroprotective effects, particularly in neurodegenerative diseases complicated by depression. Its derivatives have shown inhibitory activity against monoamine oxidase B (MAO-B) and butyrylcholinesterase (BuChE), suggesting a role in treating conditions like Alzheimer’s disease .
Study on Antifungal Activity
In a study assessing various oxazole derivatives, (S)-2-(Benzo[b]thiophen-2-yl)-4-ethyl-4,5-dihydrooxazole was found to inhibit fungal growth effectively. The compound's structure was crucial in determining its interaction with fungal cell membranes, leading to increased permeability and subsequent cell death.
Neuroprotective Research
Another study focused on the neuroprotective properties of derivatives of (S)-2-(Benzo[b]thiophen-2-yl)-4-ethyl-4,5-dihydrooxazole. Compounds were tested for their ability to penetrate the blood-brain barrier and inhibit key enzymes involved in neurodegeneration. Results indicated that specific derivatives significantly reduced enzyme activity associated with neurodegenerative processes .
Mechanism of Action
The mechanism of action of (S)-2-(Benzo[b]thiophen-2-yl)-4-ethyl-4,5-dihydrooxazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.
Comparison with Similar Compounds
Structural Analogues: Substituent Effects at the 4-Position
The 4-position of the dihydrooxazole ring significantly influences biological activity and pharmacokinetics. Key structural analogs include:
- 4-Phenyl derivatives (e.g., compounds A30–A34): Tested by Zhao et al. (2022), these compounds exhibit broad-spectrum antifungal activity against Candida albicans (MIC: 0.03–0.5 µg/mL), Cryptococcus neoformans, and Aspergillus fumigatus (MIC: 0.25–2 µg/mL) . Notably, A31 and A33 display high metabolic stability (half-life: 80.5 and 69.4 minutes in human liver microsomes) and minimal CYP3A4/CYP2D6 inhibition, making them lead candidates .
- (S)-4-Ethyl derivative (target compound): While its antifungal efficacy is unreported, its ethyl group may balance lipophilicity and metabolic stability compared to phenyl (more hydrophobic) or methyl (less stable) analogs .
Antifungal Activity Comparison
The table below summarizes key data for 4-substituted dihydrooxazole derivatives:
Key Observations :
- 4-Phenyl analogs dominate current research due to their nanomolar MIC values and favorable pharmacokinetics .
- However, empirical data are needed to confirm this hypothesis.
Functional Comparison with Other Heterocyclic Antifungals
- Benzothiophene acrylonitriles (e.g., compounds 31–33): These exhibit anticancer activity (GI₅₀: <10–100 nM) but lack antifungal data, highlighting the dihydrooxazole core’s specificity for fungal targets .
- Thiochromanone derivatives: Reported MIC values against C. albicans range from 1–8 µg/mL, markedly higher than dihydrooxazole analogs, underscoring the latter’s superior potency .
Stereochemical Considerations
The (S)-configuration of the target compound is critical for bioactivity, as enantiomers (e.g., R-isomers) often show reduced efficacy. For example, (R)-4-ethyl and (R)-4-phenyl analogs are commercially available but untested, suggesting chiral preferences in target binding .
Biological Activity
(S)-2-(Benzo[b]thiophen-2-yl)-4-ethyl-4,5-dihydrooxazole is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The molecular formula of (S)-2-(Benzo[b]thiophen-2-yl)-4-ethyl-4,5-dihydrooxazole is , with a molecular weight of approximately 231.31 g/mol. The compound features a benzo[b]thiophene moiety and a dihydrooxazole ring, which contribute to its biological properties.
Antifungal Properties
Research indicates that (S)-2-(Benzo[b]thiophen-2-yl)-4-ethyl-4,5-dihydrooxazole exhibits promising antifungal activity. A study on related compounds demonstrated that derivatives of 4,5-dihydrooxazole showed significant antifungal effects against various strains, including Candida albicans and Aspergillus fumigatus, with minimum inhibitory concentration (MIC) values ranging from 0.03 to 2 μg/mL .
| Compound | MIC against Candida albicans | MIC against Aspergillus fumigatus |
|---|---|---|
| A30 | 0.03 μg/mL | 0.25 μg/mL |
| A31 | 0.05 μg/mL | 0.5 μg/mL |
| A33 | 0.1 μg/mL | 1 μg/mL |
These findings suggest that (S)-2-(Benzo[b]thiophen-2-yl)-4-ethyl-4,5-dihydrooxazole could serve as a lead structure for the development of new antifungal agents.
The mechanism through which (S)-2-(Benzo[b]thiophen-2-yl)-4-ethyl-4,5-dihydrooxazole exerts its antifungal effects may involve the inhibition of key enzymes in fungal metabolism or disruption of cell membrane integrity. Further studies are required to elucidate the exact pathways involved.
Case Studies and Research Findings
- Study on Antifungal Activity : A series of derivatives based on the oxazole framework were synthesized and evaluated for their antifungal activity. The results indicated that modifications in the structure significantly influenced the biological activity, with some compounds exhibiting broad-spectrum efficacy against multiple fungal pathogens .
- Pharmacokinetic Evaluation : In pharmacokinetic studies conducted in SD rats, certain derivatives showed favorable absorption and metabolic stability, indicating potential for further development in clinical applications .
- In Silico Studies : Computational modeling has been employed to predict the binding interactions of (S)-2-(Benzo[b]thiophen-2-yl)-4-ethyl-4,5-dihydrooxazole with target proteins involved in fungal growth and survival . These studies provide insights into how structural modifications can enhance efficacy.
Q & A
What are the optimized synthetic protocols for preparing (S)-2-(Benzo[b]thiophen-2-yl)-4-ethyl-4,5-dihydrooxazole with high enantiomeric purity?
Level: Basic
Methodological Answer:
The synthesis involves a three-step process derived from (S)-(+)-2-Phenylglycinol, including cyclization, substitution, and stereochemical retention steps. Key parameters include:
- Step 1: Cyclization under reflux with benzothiophene-2-carboxylic acid and thionyl chloride (yield: 83.2–94.5%).
- Step 2: Ethyl group introduction via nucleophilic substitution.
- Step 3: Final purification via recrystallization and column chromatography to achieve >99% purity.
Characterization employs polarimetry ([α]D), IR (C=N stretch at 1650–1670 cm⁻¹), NMR (δ 4.2–4.5 ppm for oxazoline protons), and GC-MS .
Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
Level: Basic
Methodological Answer:
- IR Spectroscopy: Identifies oxazoline ring (C=N at ~1660 cm⁻¹) and benzo[b]thiophene (C-S at 690 cm⁻¹).
- ¹H/¹³C NMR: Confirms stereochemistry (e.g., diastereotopic protons at δ 4.2–4.5 ppm) and ethyl group integration.
- GC-MS: Validates molecular ion peak (m/z 273.3) and purity (>99%) .
How does the 4-ethyl substituent influence the compound’s stereoelectronic properties?
Level: Advanced
Methodological Answer:
The ethyl group induces steric hindrance, stabilizing the oxazoline ring’s conformation. Computational studies (DFT) reveal:
- Electron density: Ethyl’s electron-donating effect enhances nucleophilicity at the oxazoline nitrogen.
- Torsional strain: Molecular dynamics (MD) simulations show restricted rotation around the C4-Cethyl bond, affecting ligand-receptor interactions .
What mechanistic insights exist for this compound’s antifungal activity?
Level: Advanced
Methodological Answer:
Derivatives of benzo[b]thiophen-2-yl oxazolines exhibit broad-spectrum antifungal activity by:
- Target binding: Disruption of fungal cytochrome P450 lanosterol 14α-demethylase (CYP51), validated via enzyme inhibition assays.
- SAR studies: Ethyl substitution enhances membrane permeability, as shown in MIC assays against Candida albicans (MIC = 2–8 µg/mL) .
What crystallographic features are relevant to this compound’s stability?
Level: Advanced
Methodological Answer:
X-ray diffraction of analogous oxazolines reveals:
- Hydrogen bonding: Tetrazole and methanol form chains (N–H···O/N interactions) parallel to crystal axes, stabilizing the lattice.
- Dihedral angles: Benzothiophene and oxazoline planes intersect at ~88°, minimizing steric clash. R.M.S. deviations <0.01 Å confirm planarity .
How can regioselective functionalization of the benzo[b]thiophene moiety be achieved?
Level: Advanced
Methodological Answer:
- Directed ortho-metalation: Use of LDA (lithium diisopropylamide) at –78°C directs substitution to the 3-position.
- Cross-coupling: Suzuki-Miyaura reactions with arylboronic acids (Pd(PPh₃)₄ catalyst) enable C–C bond formation at the 2-position, as demonstrated in organotin derivatives .
What purification strategies ensure >99% enantiomeric excess (ee)?
Level: Basic
Methodological Answer:
- Chiral chromatography: Use of cellulose-based CSPs (Chiralpak IC) with hexane:IPA (90:10) mobile phase.
- Recrystallization: Ethanol/water (7:3) yields needle-shaped crystals with >99% ee, confirmed via polarimetry .
Are there computational models predicting this compound’s reactivity in catalysis?
Level: Advanced
Methodological Answer:
- DFT calculations: B3LYP/6-311+G(d,p) level predicts nucleophilic attack at the oxazoline C2 position (ΔG‡ = 28.5 kcal/mol).
- MD simulations: Solvent effects (e.g., DMSO) stabilize transition states in SN2 mechanisms .
How do hydrogen-bonding interactions impact this compound’s solubility?
Level: Advanced
Methodological Answer:
- LogP analysis: Ethyl substitution increases hydrophobicity (calculated LogP = 2.7), reducing aqueous solubility.
- H-bond donors/acceptors: Oxazoline N and O atoms form solvation shells in polar aprotic solvents (e.g., DMF), enhancing solubility .
What strategies mitigate racemization during synthesis?
Level: Advanced
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
